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Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, also referred to as methyldopa methyl ester hydrochloride, is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine), a naturally occurring amino acid. This compound is characterized by its unique structural features, which include a methyl ester functional group and a dimethoxyphenyl moiety. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 239.27 g/mol .
These reactions are significant in synthetic organic chemistry and biochemistry, particularly in the context of drug development and metabolic pathways.
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate exhibits biological activities that are closely related to its parent compound, L-DOPA. It has been studied for its potential effects on neurotransmitter systems, particularly in the treatment of Parkinson's disease due to its dopaminergic properties. Additionally, it may exhibit antihypertensive effects by acting as an agonist at adrenergic receptors .
The synthesis of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications .
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate finds applications primarily in medicinal chemistry:
Interaction studies involving methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate focus on its binding affinity and efficacy at various receptors:
These interactions are crucial for understanding the pharmacodynamics and therapeutic potential of the compound .
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate shares structural similarities with several other compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| L-DOPA | CHNO | Precursor to dopamine; used in Parkinson's treatment |
| Methyldopa | CHNO | Antihypertensive agent; structurally related |
| Carbidopa | CHNO | Inhibitor of DOPA decarboxylase; enhances L-DOPA efficacy |
Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is unique due to its specific dimethoxy substitution pattern on the phenyl ring and its methyl ester functionality. These modifications may enhance its bioavailability and alter its pharmacological profile compared to similar compounds like L-DOPA and methyldopa.
This detailed analysis illustrates the significance of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate in both chemical research and potential therapeutic applications.
Veratone (3,4-dimethoxyacetophenone) serves as a key starting material in multi-step syntheses. A representative pathway involves:
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | NH4OAc, NaCN, HCl | 82–88 | 99.1 |
| Hydrolysis | H2SO4, reflux | 79–84 | 98.5 |
| Esterification | MeOH, dry HCl | 85–90 | 99.6 |
This route achieves an overall yield of ~65% but requires careful control of stereochemistry during amidation.
Stereoselective introduction of the α-methyl group is critical for bioactivity. Two approaches dominate:
Comparison:
| Method | ee (%) | Scalability | Cost |
|---|---|---|---|
| Evans’ Auxiliary | 95–97 | Moderate | High |
| Enzymatic Resolution | 99+ | High | Medium |
Enzymatic methods are preferred industrially due to higher ee and lower environmental impact.
Selective demethylation of the 3,4-dimethoxyphenyl group enables access to catechol derivatives. Methods include:
Example:
3,4-Dimethoxyphenyl → BBr3 → 3-Hydroxy-4-methoxyphenyl (Yield: 84%)